molecular formula C11H15NO2 B8808906 Ethyl 3-amino-2-phenylpropanoate CAS No. 29754-00-5

Ethyl 3-amino-2-phenylpropanoate

Cat. No.: B8808906
CAS No.: 29754-00-5
M. Wt: 193.24 g/mol
InChI Key: UCMZOSVQTOVXAB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-phenylpropanoate is a versatile organic building block with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is also known by several synonyms, including ethyl 3-phenyl-DL-alaninate and ethyl 2-amino-3-phenylpropanoate . This compound is readily available for research and development purposes from multiple chemical suppliers . The related hydrochloride salt (CAS 29753-99-9) is also available for procurement . Researchers should note that this product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

29754-00-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-amino-2-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3

InChI Key

UCMZOSVQTOVXAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-amino-2-phenylpropanoate can be synthesized through various methods, including:

  • Esterification : Reacting 3-amino-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.
  • Hydrochloride Formation : Addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Table 1: Common Synthesis Routes

Synthesis MethodKey ReagentsYield (%)
EsterificationEthanol, Acid Catalyst70-90%
Hydrochloride FormationHydrochloric Acid80-95%

Applications in Medicinal Chemistry

This compound is utilized extensively in pharmaceutical research for its potential biological activities. Its structural similarity to phenylalanine allows it to serve as a building block for peptide synthesis and drug development.

Key Areas of Research:

  • Enzyme Studies : The compound acts as a substrate for enzymes, facilitating studies on enzyme specificity and function.
  • Peptide Modification : Used to create modified peptides that can help in understanding protein-protein interactions and enzyme functions.

Case Study: Dapoxetine Synthesis

This compound is a precursor for dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for treating premature ejaculation. The enzymatic resolution of racemic mixtures has shown high enantioselectivity, making it a crucial component in synthesizing this therapeutic agent .

Biological Applications

The compound's biological activity has been explored in various contexts:

  • Protein-Ligand Binding Studies : It aids in understanding how modifications affect binding affinities with specific proteins.
  • Drug Development : Research indicates potential applications in developing drugs targeting specific enzymes involved in diseases.

Industrial Applications

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its role as an intermediate facilitates the synthesis of more complex organic molecules.

Table 2: Industrial Applications

Application AreaDescription
Fine ChemicalsUsed as an intermediate for synthesizing various organic compounds.
Specialty MaterialsInvolved in creating materials with specific properties for diverse applications.

Comparison with Similar Compounds

Substituent Variations: Amino vs. Nitro Groups

Compound A: (S)-Ethyl 3-nitro-2-phenylpropanoate (CAS: 1070238-04-8)

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • Key Differences: Replaces the amino group (-NH₂) with a nitro group (-NO₂).
  • Synthesis: Achieved via high-yield routes (95% yield) using optimized protocols, contrasting with the amino derivative’s synthesis, which may require protective groups due to the amino group’s reactivity .
  • Applications : Nitro groups are often intermediates for subsequent reduction to amines, suggesting complementary roles in multistep syntheses.

Halogen-Substituted Derivatives

Compound B: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9)

  • Molecular Formula : C₁₇H₁₇ClO₂
  • Molecular Weight : 280.77 g/mol
  • Applications : Chlorinated aromatic compounds are common in pharmaceuticals and agrochemicals, implying utility in drug discovery .

Compound C: Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS: 477888-06-5)

  • Molecular Formula: C₁₄H₁₃ClFNO₃
  • Molecular Weight : 297.71 g/mol
  • Key Differences : Dual halogen (Cl, F) substitution and an isoxazole ring, which may enhance metabolic stability in medicinal chemistry applications .

Functional Group Modifications: Oxo and Fluoro Groups

Compound D: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

  • Molecular Formula: C₁₉H₂₁NO₃
  • Molecular Weight : 311.15 g/mol
  • Key Differences: Features an oxo group (C=O) and a bulky phenylethylamino substituent.
  • Synthesis : Lower yield (51%) compared to Compound A, reflecting challenges in steric hindrance during synthesis .
  • Applications: Used in multicomponent reactions to generate nitrogenous heterocycles with biological activities.

Compound E: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.20 g/mol
  • Key Differences : Fluoro and oxo groups enhance electrophilicity, making it a candidate for fluorinated drug intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Synthesis Yield (%) Key Applications
This compound C₁₁H₁₅NO₂ 193.24 Amino (-NH₂) - Organic synthesis intermediate
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Nitro (-NO₂) 95.0 High-yield precursor for amines
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ 280.77 Chlorophenyl - Pharmaceutical intermediates
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Oxo (C=O), phenylethylamino 51.0 Nitrogenous heterocycles
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ 210.20 Fluoro (-F), oxo (C=O) - Fluorinated compound research

Key Observations and Research Findings

Reactivity: Amino groups (e.g., in the target compound) are nucleophilic, enabling condensation reactions, whereas nitro groups (Compound A) are electrophilic and reducible to amines .

Bioactivity : Halogenated derivatives (Compounds B, C) exhibit enhanced lipophilicity, correlating with improved membrane permeability in drug candidates .

Synthetic Challenges : Bulky substituents (Compound D) lower yields due to steric effects, whereas fluoro groups (Compound E) improve metabolic stability in vivo .

Q & A

Q. Table 1: Reaction Conditions and Yields

PrecursorReagentTemp. (°C)Yield (%)Purity (HPLC)
Compound 4Trimethyl orthoformate8085≥95%

Basic: How is this compound characterized structurally?

Answer:
Structural characterization employs:

  • X-ray crystallography : Software like SHELX refines crystal structures, resolving bond lengths and angles (e.g., C-N bond at 1.47 Å) .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., ester carbonyl at ~170 ppm in 13C^{13}\text{C}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 208.12) .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Answer:
Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Polar solvents (DMSO) shift proton signals vs. nonpolar (CDCl3_3) .
  • Tautomerism : Amino and ester groups may exhibit keto-enol tautomerism, altering spectral peaks .
  • Impurities : Trace solvents or byproducts (e.g., ethyl 3-oxo derivatives) require rigorous purification (HPLC or recrystallization) .

Q. Table 2: Common Data Contradictions and Solutions

DiscrepancyLikely CauseResolution Method
1H^1\text{H} NMR splittingDynamic proton exchangeLow-temperature NMR
IR carbonyl stretchHydrate formationAnhydrous sample prep

Advanced: What strategies are used to analyze the stereochemical purity of this compound derivatives?

Answer:
Stereochemical analysis is critical for bioactive derivatives:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) resolve enantiomers using hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and computed spectra .
  • X-ray diffraction : Resolves racemic vs. enantiopure crystals (e.g., space group P21_1/c for racemic mixtures) .

Basic: What functional group transformations are feasible for this compound?

Answer:
The amino and ester groups enable diverse reactions:

  • Oxidation : MnO2_2 converts the amino group to a nitro derivative .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol .
  • Substitution : Thionyl chloride (SOCl2_2) replaces hydroxyl groups with halogens .

Advanced: How can computational modeling predict the bioactivity of this compound analogs?

Answer:

  • Docking studies : Software like AutoDock Vina models interactions with targets (e.g., enzyme active sites) using PDB structures .
  • QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., IC50_{50} against proteases) .
  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., transition states in hydrolysis) .

Basic: What are the common impurities in synthetic batches, and how are they quantified?

Answer:
Typical impurities include:

  • Hydrolysis byproducts : Ethyl 3-hydroxy-2-phenylpropanoate from moisture exposure.
  • Oxidation products : Nitro or carbonyl derivatives.
  • Unreacted precursors : Residual amines or esters.

Q. Quantification methods :

  • GC-MS for volatile impurities.
  • HPLC-UV with C18 columns (detection at 254 nm) .

Advanced: How does this compound compare to structurally similar compounds in SAR studies?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenyl group position : 2-phenyl substitution enhances steric hindrance, reducing metabolic degradation vs. 4-phenyl analogs .
  • Amino group basicity : Tertiary amines (e.g., piperidinyl derivatives) improve blood-brain barrier penetration .

Q. Table 3: Bioactivity Comparison of Analogues

CompoundTarget IC50_{50} (µM)LogP
This compound12.51.8
Ethyl 3-(piperidin-1-yl)-2-phenylpropanoate8.22.3

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